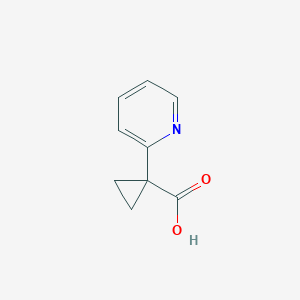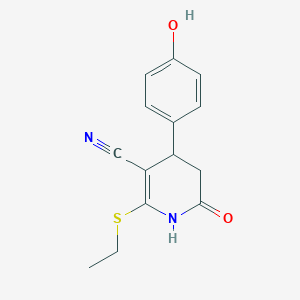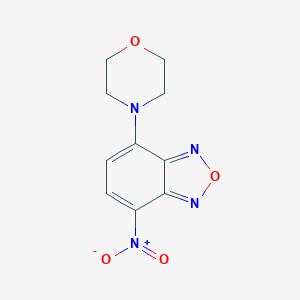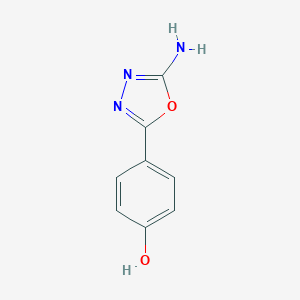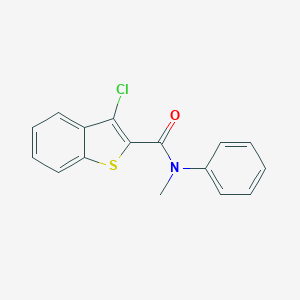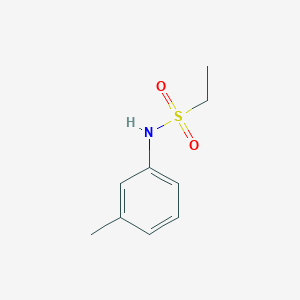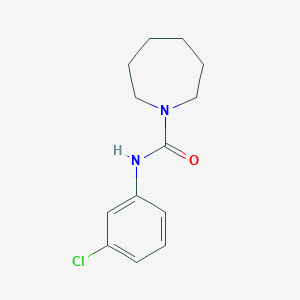
N-(3-chlorophenyl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)azepane-1-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of azepane carboxamides. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)azepane-1-carboxamide is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, N-(3-chlorophenyl)azepane-1-carboxamide may be able to protect neurons from damage and improve their function.
Efectos Bioquímicos Y Fisiológicos
N-(3-chlorophenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, which is a neurotransmitter that is important for learning and memory. It has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)azepane-1-carboxamide is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(3-chlorophenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its long-term safety and efficacy. Other potential future directions include investigating the role of the sigma-1 receptor in other cellular processes and developing new compounds that are more potent and selective for this receptor.
In conclusion, N-(3-chlorophenyl)azepane-1-carboxamide is a synthetic compound that has shown promise for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)azepane-1-carboxamide involves the reaction of 3-chlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final compound. The yield of the synthesis process is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating neuronal activity. The compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
301681-03-8 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)azepane-1-carboxamide |
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17) |
Clave InChI |
YUFQDZPPZGYQKQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Pictogramas |
Corrosive; Irritant |
Solubilidad |
5.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



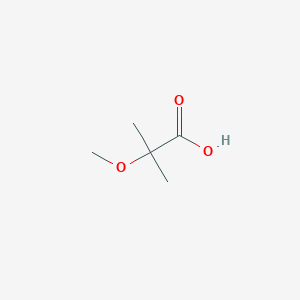
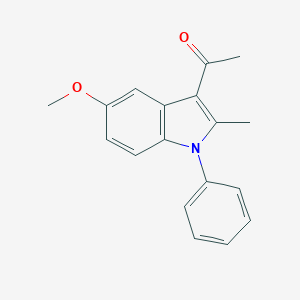
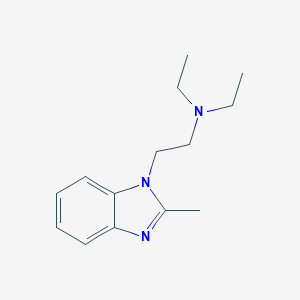
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
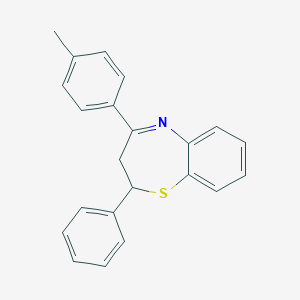
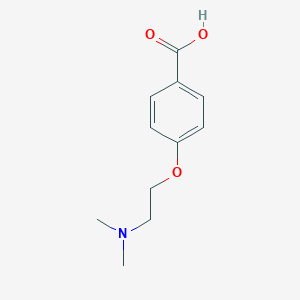
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
